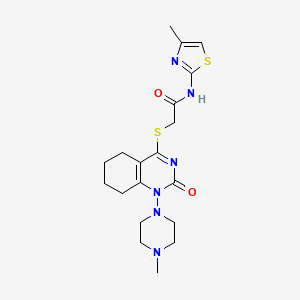

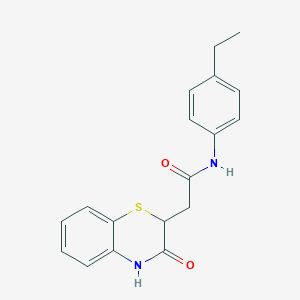

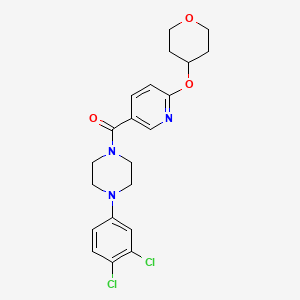

2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide” is a chemical compound that belongs to the class of quinazolines . Quinazolines are a large class of biologically active compounds that exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of considerable research . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .

Scientific Research Applications

Synthesis and Reactivity

- Facile Synthesis of Quinazolinones : A study by Chern et al. (1988) details the synthesis of quinazolinones, including 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, from anthranilamide and chloro-ethyl isocyanate, demonstrating the versatility in synthesizing complex quinazolinones (Chern et al., 1988).

- Reactivity with Electrophilic and Nucleophilic Reagents : Abdel-Rahman (2006) explored the reactivity of N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide, a related compound, towards various reagents, highlighting the chemical diversity and potential applications in synthesizing anticancer agents (Abdel-Rahman, 2006).

Antitumor Properties

- Quinazolin-4-one-based Antitumor Agents : Bavetsias et al. (2002) discussed the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, indicating the role of such compounds in cancer treatment (Bavetsias et al., 2002).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Patel et al. (2010) synthesized quinazolin-4(3H)-ones with sulfonamido-thiazolidinone and demonstrated their potential as antibacterial and antifungal agents, expanding the scope of quinazolinones in antimicrobial research (Patel et al., 2010).

Novel Synthetic Pathways

- Mechanochemical C–N Coupling Reactions : Bera et al. (2022) reported the use of DDQ in mechanochemical C-N coupling reactions to synthesize quinazolin-4(3H)-ones, indicating a novel synthetic pathway that could be applicable to similar compounds (Bera et al., 2022).

Antiviral Applications

- Antiviral Activities against Respiratory Viruses : Selvam et al. (2007) designed quinazolin-4(3H)-ones with antiviral activity against various respiratory viruses, underscoring the potential of such compounds in antiviral therapies (Selvam et al., 2007).

Additional Applications

- Diverse Chemical Transformations : Additional studies focus on the synthesis of various quinazolinone derivatives, their reactivity, and potential applications in different fields, such as antimicrobial, antitumor, and antiviral research, showcasing the broad utility of these compounds in scientific research (Yamato & Takeuchi, 1982); (Usifoh & Okunrobo, 2009); (Kalogirou et al., 2021).

properties

IUPAC Name |

2,4-dichloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-8-5-6-9(11(17)7-8)13(21)19-15-18-12-4-2-1-3-10(12)14(22)20-15/h5-7H,1-4H2,(H2,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAOTHIHFBRNBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2382049.png)

![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)